4-Amino-2-methoxyphenol

Description

Properties

IUPAC Name |

4-amino-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNBYOWWTITHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200245 | |

| Record name | Phenol, 4-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-90-5 | |

| Record name | 4-Amino-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052200905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52200-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SA6Z96YSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-methoxyphenol: A Key Intermediate in Chemical Synthesis

This guide provides a comprehensive technical overview of 4-Amino-2-methoxyphenol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, handling, and applications, offering field-proven insights into its utility.

Core Identification and Chemical Profile

This compound, a substituted aromatic compound, is a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries. Its unique arrangement of functional groups—an amine, a hydroxyl, and a methoxy group on a benzene ring—imparts specific reactivity and makes it a versatile precursor for more complex molecules.

IUPAC Name: this compound[1] CAS Number: 52200-90-5[1]

Synonyms: 4-Aminoguaiacol, 4-Hydroxy-3-methoxyaniline, 2-Methoxy-4-aminophenol[1][2]

Molecular Structure and Physicochemical Properties

The structure of this compound is fundamental to its chemical behavior. The electron-donating nature of the amino and hydroxyl groups, combined with the methoxy group, influences the reactivity of the aromatic ring.

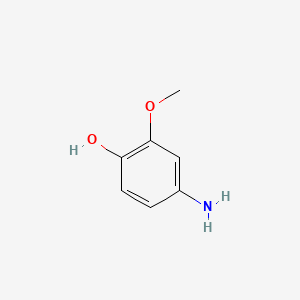

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][3] |

| Molecular Weight | 139.15 g/mol | [1][3] |

| Appearance | Light yellow to brown crystalline powder | [2][3] |

| Melting Point | 178.0 to 182.0 °C | [2] |

| Boiling Point (Predicted) | 308.1 ± 27.0 °C | [2] |

| Density (Predicted) | 1.219 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.23 ± 0.18 | [2] |

Synthesis of this compound

General Synthesis Workflow

The general strategy for the synthesis of aminophenols from nitrophenols via catalytic hydrogenation is a robust and widely used method in organic synthesis. This process offers high yields and relatively clean reactions.

Caption: General workflow for the synthesis of aminophenols.

Exemplary Experimental Protocol (Adapted for this compound)

This protocol is adapted from a known procedure for the synthesis of the isomeric 2-Amino-4-methoxyphenol and serves as a guiding methodology.[4][5] The choice of starting material would be 2-methoxy-4-nitrophenol.

Materials:

-

2-methoxy-4-nitrophenol

-

Ethanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Isopropyl alcohol (for recrystallization)

Procedure:

-

Suspension Preparation: In a suitable hydrogenation vessel, suspend 2-methoxy-4-nitrophenol (e.g., 20 g) in ethanol (e.g., 350 mL). The choice of ethanol as a solvent is due to its ability to dissolve the starting material to a reasonable extent and its inertness under these reaction conditions.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst (e.g., 550 mg) to the suspension. Palladium on carbon is a highly efficient and reusable catalyst for hydrogenation reactions.

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas at a temperature of 20-30°C and atmospheric pressure. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Upon completion of the reaction, remove the palladium on carbon catalyst by filtration through a pad of celite. This step is crucial to prevent contamination of the product with the catalyst.

-

Solvent Evaporation: Remove the ethanol solvent by distillation under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: Recrystallize the resulting crude solid from isopropyl alcohol to yield pure this compound. Recrystallization is a critical step for obtaining a product with high purity, essential for applications in drug development.[4][5]

Self-Validation and Troubleshooting:

-

Incomplete Reaction: If the reaction does not proceed to completion, this could be due to an inactive catalyst or insufficient hydrogen supply. Using fresh catalyst and ensuring a leak-proof hydrogenation apparatus is essential.

-

Product Discoloration: Aminophenols are susceptible to air oxidation, which can result in a discolored product. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can mitigate this issue. The final product should be stored under an inert atmosphere and protected from light.[4]

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile scaffold in medicinal chemistry.

Substituted 2-methoxyphenols are known building blocks for creating novel bioactive compounds.[6] For instance, they are used in the synthesis of hydroxylated biphenyls, which have shown potential as antitumoral agents.[6] The structural motif of this compound can be found in precursors to compounds with a range of biological activities.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural class is of significant interest. For example, the related compound 3-methoxytyramine, a metabolite of dopamine, is studied in the context of Parkinson's disease.[7] This highlights the biomedical relevance of aminophenolic structures with methoxy substitutions.

Safety, Handling, and Reactivity

As with any chemical intermediate, proper handling and awareness of its reactivity are paramount for ensuring laboratory safety.

Hazard Identification:

-

Harmful if swallowed.

-

May cause skin and serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Strong Acids: Exothermic neutralization can occur with the amino group.

-

Acid Chlorides and Anhydrides: Can lead to vigorous acylation reactions.

Storage and Handling:

-

Store in a tightly closed container in a dry, well-ventilated place.[2]

-

Keep in a dark place as the compound may be light-sensitive.[2]

-

Handle under an inert atmosphere to prevent oxidation.[4]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound are not consistently available in public databases. Researchers should obtain analytical data on their synthesized or procured material to confirm its identity and purity.

References

-

Synthesis protocols. (n.d.). Peptideweb.com. Retrieved from [Link]

-

Synthesis of 2-amino-4-methoxyphenol. (n.d.). PrepChem.com. Retrieved from [Link]

-

4-Amino-2-methoxy-phenol. (n.d.). Three Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

4-Aminoguaiacol. (n.d.). PubChem. Retrieved from [Link]

-

4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

Sources

- 1. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-methoxy-phenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methoxyphenol

Introduction

4-Amino-2-methoxyphenol, also known as 4-Aminoguaiacol, is an aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a phenol, an amine, and a methoxy group on a benzene ring, provides multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and dye precursors. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, enabling predictions of its behavior in reaction media, purification processes, and formulation studies. This guide provides a comprehensive analysis of its core properties, supported by established analytical methodologies and safety considerations, to empower scientists in their research and development endeavors.

Section 1: Molecular Identity and Structure

Precise identification is the foundation of all chemical research. This compound is distinguished by a unique set of identifiers that ensure unambiguous communication and sourcing.

Chemical Identifiers

The key identifiers for this compound are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 52200-90-5 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂ | [1][4] |

| Molecular Weight | 139.15 g/mol | [1][4] |

| IUPAC Name | This compound | |

| Common Synonyms | 4-Aminoguaiacol, 4-Hydroxy-3-methoxyaniline, 2-Methoxy-4-aminophenol | [3] |

| InChI Key | MCNBYOWWTITHIG-UHFFFAOYSA-N | |

| SMILES | COC1=C(C=CC(=C1)N)O | [4] |

Molecular Structure

The arrangement of atoms and functional groups dictates the compound's reactivity and physical behavior. The structure consists of a benzene ring substituted at position 1 with a hydroxyl group, position 2 with a methoxy group, and position 4 with an amino group.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, developing purification strategies, and ensuring safe handling.

Summary of Properties

The key physicochemical data for this compound are compiled below. It is crucial to note the distinction between experimental and predicted values.

| Property | Value | Notes | Source(s) |

| Appearance | Light yellow to brown powder/crystal | ||

| Melting Point | 178.0 to 182.0 °C | Experimental value. | [3] |

| Boiling Point | 308.1 °C | Predicted value. | [4] |

| Density | 1.219 ± 0.06 g/cm³ | Predicted value. | |

| pKa | 10.23 ± 0.18 | Predicted value, likely for the phenolic proton. |

Solubility Profile

-

Aqueous Solubility : The presence of polar amino (-NH₂) and hydroxyl (-OH) groups suggests some degree of water solubility, which would be pH-dependent. At low pH, the amino group will be protonated (-NH₃⁺), increasing solubility. At high pH, the phenolic proton will be removed (-O⁻), also enhancing solubility. However, the aromatic ring contributes significant nonpolar character, likely resulting in overall limited solubility in neutral water.

-

Organic Solvent Solubility : The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), owing to hydrogen bonding capabilities. A related compound, 4-methoxyphenol, is soluble in ethanol, ether, acetone, and benzene.

Section 3: Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the following signals are expected and have been reported in deuterated chloroform (CDCl₃)[1]:

-

δ ~3.40 ppm (broad, 2H): Corresponds to the two protons of the amino (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

δ ~3.8-3.9 ppm (singlet, 3H): A characteristic signal for the three protons of the methoxy (-OCH₃) group.

-

δ ~5.50 ppm (broad, 1H): Attributed to the phenolic hydroxyl (-OH) proton. This signal is also broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

-

δ ~6.21-6.7 ppm (multiplet, 3H): This region contains the signals for the three aromatic protons. Reported data shows peaks at 6.21 ppm (doublet of doublets), 6.30 ppm (doublet), and a third aromatic proton signal is expected in this range, likely a doublet.[1] The splitting patterns arise from coupling between adjacent protons on the ring.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct carbon signals are expected:

-

δ ~55-60 ppm: The carbon of the methoxy (-OCH₃) group.

-

δ ~100-155 ppm: Six signals corresponding to the aromatic carbons. The carbons directly attached to the oxygen and nitrogen atoms (C-OH, C-NH₂, C-OCH₃) will be the most downfield (higher ppm) in this region, while the others will be more upfield.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

~3400-3200 cm⁻¹: A broad band corresponding to the O-H stretching vibration of the phenolic group and the N-H stretching of the primary amine.

-

~3050-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group in the methoxy substituent.

-

~1620-1580 cm⁻¹: N-H bending (scissoring) vibration of the amino group.

-

~1500 and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1050-1000 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the presence of chromophores. The substituted benzene ring in this compound, containing both an electron-donating amino group and a phenolic group, acts as a strong chromophore. One would expect strong absorption bands in the UV region, typically between 200-400 nm. The exact absorption maxima (λ_max) will be sensitive to the solvent polarity.

Section 4: Analytical Methodologies & Experimental Protocols

The integrity of research data relies on robust and validated analytical methods. This section provides self-validating protocols for the characterization and purity assessment of this compound.

Workflow for Physicochemical Characterization

A logical workflow ensures that all critical parameters of a new batch of material are verified efficiently. The process involves identity confirmation, purity assessment, and characterization of physical properties.

Protocol: Purity Determination by HPLC

This protocol is adapted from a validated method for a closely related isomer and is suitable for the quantitative analysis of this compound.

-

Objective: To determine the purity of a this compound sample using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Instrumentation & Materials:

-

HPLC system with a UV-Vis detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (Analytical grade).

-

Orthophosphoric acid (Analytical grade).

-

HPLC grade water.

-

This compound reference standard (≥98% purity).

-

-

Methodology:

-

Buffer Preparation (0.05 M Phosphate, pH 4.85): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.85 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 15:85 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 285 nm (This may require optimization)

-

Run Time: 10 minutes

-

-

Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh ~10 mg of the test sample and prepare a 1 mg/mL stock solution as done for the standard. Dilute to a final concentration within the calibration range (e.g., 25 µg/mL).

-

Analysis: Inject the standards to generate a calibration curve. Inject the sample solution.

-

Calculation: Determine the area of the this compound peak in the sample chromatogram. Calculate the concentration using the calibration curve and determine the purity by area percent (% Area = [Area of main peak / Total area of all peaks] x 100).

-

Section 5: Stability and Handling

Proper storage and handling are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Chemical Stability

-

Light Sensitivity: Phenolic compounds, especially aminophenols, can be sensitive to light and air, leading to oxidation and discoloration. The material should be stored in amber vials or protected from light.

-

Thermal Stability: While specific thermal degradation data is limited, the high melting point suggests good thermal stability under normal laboratory conditions. Forced degradation studies on the isomer 2-Amino-4-methoxyphenol indicate it is relatively robust.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.

Safety and Handling

-

Hazard Summary: The compound is classified as harmful if swallowed. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials and direct sunlight. Recommended storage is often at room temperature or refrigerated (2-8°C).

References

-

Pharmaffiliates. CAS No : 52200-90-5| Chemical Name : this compound. [Link]

-

Chemsrc. This compound | CAS#:52200-90-5. (2025-08-27). [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Amino-2-methoxyphenol from Guaiacol

Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 4-amino-2-methoxyphenol, a valuable chemical intermediate, starting from the bio-renewable feedstock guaiacol. The narrative is constructed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying chemical principles, mechanistic rationale, and practical considerations for process optimization. We will explore the critical two-stage synthetic pathway involving the electrophilic nitration of guaiacol followed by the catalytic reduction of the resulting nitro-intermediate. This document includes detailed, self-validating experimental protocols, troubleshooting guides, and essential safety information, designed for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-aminoguaiacol, is an aromatic amine of significant interest in the chemical and pharmaceutical industries.[1] Its unique substitution pattern, featuring vicinal hydroxyl and methoxy groups alongside a para-amino functionality, makes it a versatile precursor for the synthesis of dyes, agrochemicals, and more complex pharmaceutical scaffolds.[2] The ability to derive this compound from guaiacol, a major component of lignin, positions this synthesis within the growing field of sustainable, bio-based chemistry.[3][4]

This guide focuses on a robust and scalable two-step synthesis from guaiacol, providing the in-depth knowledge required for successful laboratory execution and scale-up.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Guaiacol | C₇H₈O₂ | 124.14 | 28-32 | 90-05-1 |

| 4-Nitroguaiacol | C₇H₇NO₄ | 169.13 | 102-104 | 3251-56-7 |

| This compound | C₇H₉NO₂ | 139.15 | 178-182 | 52200-90-5[5] |

Mechanistic Deep Dive & Pathway Selection

The conversion of guaiacol to this compound is fundamentally an exercise in controlled electrophilic aromatic substitution followed by a functional group transformation. The choice of reagents and conditions is paramount to achieving high regioselectivity and yield.

The Starting Material: Guaiacol's Reactivity

Guaiacol (2-methoxyphenol) is an activated aromatic ring, making it highly susceptible to electrophilic attack. It possesses two electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH₃).

-

Directing Effects: Both groups are ortho, para-directing. The hydroxyl group is a more potent activating group than the methoxy group. Therefore, the positions ortho and para to the hydroxyl group are the most electronically enriched and favored sites for substitution.

-

Regioselectivity:

-

Position 4 (para to -OH): This position is highly activated and sterically accessible.

-

Position 6 (ortho to -OH): This position is also activated but may experience some steric hindrance from the adjacent methoxy group.

-

Position 5 (meta to -OH): This position is significantly less favored.

-

This inherent electronic preference makes the synthesis of 4-substituted guaiacol derivatives highly efficient.

The Two-Step Synthetic Strategy

The most logical and field-proven pathway involves:

-

Nitration: Introduction of a nitro group (-NO₂) selectively at the 4-position of guaiacol to form 4-nitroguaiacol.

-

Reduction: Conversion of the nitro group to an amino group (-NH₂) to yield the final product.

This approach is favored over direct amination, which is fraught with challenges, including harsh reaction conditions and poor selectivity.

Causality in Nitration: Achieving Selectivity

The nitration of phenols requires careful control to prevent oxidation and the formation of undesired byproducts. While potent nitrating mixtures like HNO₃/H₂SO₄ can be used, a milder and highly effective method involves the use of sodium nitrite in an acidic aqueous medium.[6][7]

In acidic solution, sodium nitrite (NaNO₂) generates nitrous acid (HONO), which can exist in equilibrium with various nitrogen oxides and the nitrosonium ion (NO⁺). However, under these conditions, nitrating species such as the nitronium ion (NO₂⁺) can also be formed.[7][8] The reaction proceeds via electrophilic attack of the nitrating agent on the electron-rich guaiacol ring.

Key Experimental Choice: Maintaining a low temperature (0-5 °C) during the addition of reagents is critical. This choice is causal:

-

It minimizes side reactions: Phenols are easily oxidized by nitrating agents, especially at elevated temperatures, leading to tar formation and reduced yield.

-

It enhances regioselectivity: The kinetic product (para-substitution) is favored at lower temperatures.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure high purity of the final product.

Protocol 1: Synthesis of 4-Nitroguaiacol

Materials:

-

Guaiacol (1.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Sulfuric Acid (98%)

-

Deionized Water

-

Ethanol

-

Ice

Procedure:

-

Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Initial Charge: Add guaiacol (1.0 eq) and an equal volume of deionized water to the flask. Begin stirring to create a suspension.

-

Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Acidification: Slowly add the sodium nitrite solution to the stirred guaiacol suspension, ensuring the temperature is maintained between 0-5 °C.

-

Controlled Nitration: Prepare a dilute solution of sulfuric acid (~20% v/v) in the dropping funnel. Add the acid dropwise to the reaction mixture over 60-90 minutes. Crucial: Do not allow the internal temperature to exceed 5 °C. The mixture will turn dark orange/red as a yellow precipitate begins to form.

-

Reaction Completion: After the acid addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Isolation: Isolate the crude yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-nitroguaiacol as bright yellow crystals. Dry the product under vacuum. The melting point should be sharp, around 102-104 °C.

Protocol 2: Catalytic Reduction to this compound

The catalytic hydrogenation of a nitro group is a clean, efficient, and high-yielding method for producing the corresponding amine.[9][10]

Materials:

-

4-Nitroguaiacol (1.0 eq)

-

Palladium on Carbon (5% Pd/C, ~1-2 mol%)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen Gas (H₂)

-

Celite® (filter aid)

Procedure:

-

Reactor Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), add 4-nitroguaiacol (1.0 eq) and a sufficient volume of ethanol to dissolve it upon gentle warming.

-

Catalyst Addition: Carefully add 5% Pd/C catalyst (~1-2 mol% relative to the nitro compound). Safety: Pd/C can be pyrophoric; handle it in an inert atmosphere or as a slurry in the solvent.

-

Hydrogenation: Seal the vessel and purge the headspace with an inert gas (e.g., nitrogen or argon), then with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (atmospheric pressure is often sufficient) and begin vigorous stirring.[10]

-

Monitoring: The reaction is exothermic. Monitor the temperature and hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Progress can also be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of fresh solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The crude this compound will be obtained as a solid.

-

Purification: The product can be purified by recrystallization from a suitable solvent like isopropyl alcohol or hot water to yield off-white to light brown crystals.[9]

Process Optimization & Troubleshooting

Table 2: Troubleshooting Guide for Synthesis

| Symptom | Possible Cause | Suggested Solution |

| Low Yield in Nitration | Temperature exceeded 5 °C, causing oxidation/side reactions. | Maintain strict temperature control with an efficient ice-salt bath and slow, dropwise addition of acid. |

| Incomplete reaction. | Increase reaction time after acid addition; ensure efficient stirring to maintain a homogenous suspension. | |

| Incomplete Reduction | Inactive or poisoned catalyst. | Use fresh, high-quality Pd/C catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). |

| Insufficient hydrogen supply or pressure. | Check for leaks in the hydrogenation apparatus. Ensure a continuous supply of hydrogen. | |

| Product Discoloration | Air oxidation of the final aminophenol product. | Aminophenols are sensitive to air and light. Handle the final product under an inert atmosphere (N₂ or Ar) where possible and store it in a dark, sealed container. |

| Loss During Workup | Improper pH during aqueous extraction (if used). | This compound is amphoteric. If performing an extraction, carefully adjust the pH to its isoelectric point to ensure precipitation/extraction into the organic layer.[9] |

Critical Safety & Handling Protocols

All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Reagent Hazards:

-

Guaiacol: Corrosive and can cause skin burns.

-

Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Sodium Nitrite: Oxidizing agent and toxic.

-

Pd/C Catalyst: Flammable solid, potentially pyrophoric when dry. Handle with care, preferably under an inert atmosphere or as a slurry.

-

Hydrogen Gas: Extremely flammable. Ensure the apparatus is leak-proof and free from ignition sources.

-

-

Product Hazards:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench residual catalyst carefully before disposal.

Conclusion

The synthesis of this compound from guaiacol via a two-step nitration and reduction sequence is a well-established and reliable method. By understanding the underlying mechanistic principles—particularly the directing effects of the functional groups on guaiacol and the critical need for temperature control during nitration—researchers can consistently achieve high yields of a pure product. The use of catalytic hydrogenation for the reduction step represents a clean and efficient transformation, aligning with the principles of green chemistry. This guide provides the foundational knowledge and practical protocols necessary for the successful and safe execution of this valuable synthesis.

References

-

K. I. K. and G. V. R. (n.d.). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC. National Center for Biotechnology Information. Available at: [Link]

-

K. I. K. and G. V. R. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry. Available at: [Link]

-

H. V., P. M., and K. M. (2015). Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. Environmental Science & Technology. Available at: [Link]

-

H. V., P. M., and K. M. (2015). Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. PubMed. Available at: [Link]

-

H. V., P. M., and K. M. (2015). Experimental data (symbols) and modelled concentration profiles (lines) of guaiacol (GUA) nitration in acidic H 2 SO 4 solution (pH 4.5). ResearchGate. Available at: [Link]

-

Chemsrc (2024). This compound | CAS#:52200-90-5. Chemsrc.com. Available at: [Link]

-

H. R., et al. (2021). Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets. Green Chemistry. Available at: [Link]

-

Wikipedia (n.d.). Nitrosation and nitrosylation. Wikipedia. Available at: [Link]

-

Chemdad Co., Ltd. (n.d.). 4-Amino-2-methoxy-phenol. Chemdad.com. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. Available at: [Link]

-

M. C., et al. (2022). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. National Center for Biotechnology Information. Available at: [Link]

-

Amerigo Scientific (n.d.). This compound. Amerigo Scientific. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 4-Aminoguaiacol. PubChem. Available at: [Link]

Sources

- 1. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-methoxy-phenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound | CAS#:52200-90-5 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methoxyphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methoxyphenol hydrochloride, a vital organic intermediate, plays a significant role in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring an aminophenol core with a methoxy substituent, makes it a versatile building block for the development of novel therapeutic agents and other high-value chemical entities. This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of this compound hydrochloride, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The primary synthetic strategy discussed herein involves a two-step process: the nitration of guaiacol (2-methoxyphenol) to yield the key intermediate 2-methoxy-4-nitrophenol, followed by the catalytic hydrogenation of the nitro group to the corresponding amine, and subsequent conversion to its hydrochloride salt.

I. Synthetic Pathway Overview

The synthesis of this compound hydrochloride is most commonly and efficiently achieved through a two-step reaction sequence starting from commercially available guaiacol. The first step involves the regioselective nitration of guaiacol to introduce a nitro group at the para position relative to the hydroxyl group, yielding 2-methoxy-4-nitrophenol. The second step is the reduction of the nitro group to an amino group, followed by the formation of the hydrochloride salt.

Caption: Synthetic route for this compound hydrochloride.

II. Step 1: Synthesis of 2-Methoxy-4-nitrophenol

The initial step in the synthesis is the nitration of guaiacol. This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the desired 4-nitro isomer over other potential products. The hydroxyl and methoxy groups are ortho, para-directing activators. Due to steric hindrance from the methoxy group, substitution is favored at the para position.

Causality Behind Experimental Choices:

-

Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and the formation of undesired byproducts.

Experimental Protocol: Nitration of Guaiacol

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of guaiacol in a suitable solvent such as acetic acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice with stirring.

-

The crude 2-methoxy-4-nitrophenol will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

III. Step 2: Synthesis of this compound Hydrochloride

The second step involves the reduction of the nitro group of 2-methoxy-4-nitrophenol to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile. The resulting aminophenol is then converted to its hydrochloride salt to improve stability and ease of handling.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent and Catalyst: The combination of hydrogen gas and a palladium on carbon (Pd/C) catalyst is a highly effective and widely used system for the reduction of aromatic nitro groups.[1] The palladium surface acts as a catalyst for the addition of hydrogen across the nitro group.

-

Solvent: A polar solvent such as ethanol or methanol is typically used to dissolve the starting material and facilitate the reaction on the catalyst surface.

-

Formation of Hydrochloride Salt: The conversion of the amine to its hydrochloride salt is achieved by treating the amine with hydrochloric acid. This is a standard procedure for stabilizing amines, which can be susceptible to oxidation.[2] The salt form is often a crystalline solid that is easier to isolate, purify, and store.[3]

Experimental Protocol: Reduction and Salt Formation

-

In a hydrogenation vessel, suspend 2-methoxy-4-nitrophenol in ethanol.

-

Add a catalytic amount of 5% or 10% palladium on carbon (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of celite.

-

To the filtrate containing the this compound, slowly add a solution of hydrochloric acid in ethanol or isopropanol with stirring.

-

The this compound hydrochloride will precipitate as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.

IV. Data Summary

| Parameter | Value |

| Starting Material | Guaiacol (2-Methoxyphenol) |

| Intermediate | 2-Methoxy-4-nitrophenol |

| Final Product | This compound hydrochloride |

| Typical Overall Yield | 60-70% |

| Purity (by HPLC) | >98% |

V. Safety and Handling

2-Methoxy-4-nitrophenol:

-

Harmful if swallowed.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Palladium on Carbon (Pd/C):

-

Flammable solid. May be pyrophoric when dry.

-

Handle under an inert atmosphere when dry.

-

Keep away from heat, sparks, and open flames.

Hydrogen Gas:

-

Extremely flammable gas.

-

Use in a well-ventilated area and ensure all equipment is properly grounded to prevent static discharge.

-

Use with appropriate pressure-rated equipment and leak-test all connections.

This compound Hydrochloride:

-

Acute toxicity (oral).

-

Causes serious eye irritation.

-

May cause skin irritation.

-

Handle with appropriate PPE.

General Precautions:

-

Always work in a well-ventilated laboratory fume hood.

-

Have appropriate fire extinguishing equipment readily available.

-

Dispose of all chemical waste in accordance with local regulations.

VI. Conclusion

The synthesis of this compound hydrochloride from guaiacol via a two-step nitration and catalytic hydrogenation process is a robust and efficient method suitable for laboratory-scale production. Careful control of reaction conditions, particularly temperature during nitration, and adherence to safety protocols are paramount for a successful and safe synthesis. The resulting high-purity product serves as a valuable intermediate for further chemical transformations in the fields of medicinal chemistry and materials science.

References

- BenchChem. The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. 2025.

- PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.

- Google Patents. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.

- ChemicalBook. 2-Methoxy-4-nitrophenol Chemical Properties,Uses,Production.

- ChemicalBook. 2-AMINOPHENOL HYDROCHLORIDE synthesis.

- Molbase. 2-methoxy-4-nitrophenol - 3251-56-7.

- Guidechem. How can 2-methoxy-4-nitrophenol be synthesized and applied in an app?.

- Google Patents.

- BenchChem. Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions.

- YouTube.

- ResearchGate. Properties of Amines and their Hydrochloride Salt.

- Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. 2012.

- BenchChem. Synthesis routes of 4-Amino-3-methoxyphenol.

- United States Biological. 259201 this compound hydrochloride CAS: 4956-52-9.

- Guidechem. This compound Hydrochloride 4956-52-9 wiki.

- Google Patents. CN106699576A - Method for synthesizing methoxyphenamine hydrochloride.

- Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl.

- Google Patents. EP2285770A2 - PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL.

- ChemicalBook. 4-Methoxyphenol synthesis.

- Google Patents. JPH09151151A - Production of 4-methoxyphenol.

Sources

An In-Depth Technical Guide to 4-Amino-2-methoxyphenol: Structural Isomers and Analogs

<

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-methoxyphenol (4A2MP), a key chemical intermediate, and its structurally related isomers and analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced physicochemical properties, synthesis strategies, and analytical methodologies pertinent to this class of compounds. By elucidating the causal relationships behind experimental choices and grounding technical claims in authoritative sources, this guide serves as a practical resource for leveraging these molecules in pharmaceutical and chemical research. Key applications, particularly in drug discovery, are discussed, and detailed, validated protocols for synthesis and analysis are provided to ensure reproducibility and scientific integrity.

Introduction: The Aminomethoxyphenol Scaffold

The aminomethoxyphenol scaffold, characterized by amino, methoxy, and hydroxyl functional groups on a benzene ring, represents a class of aromatic compounds with significant utility in organic synthesis. This compound (also known as 4-Aminoguaiacol), the primary subject of this guide, serves as a versatile building block in the synthesis of dyes, agrochemicals, and notably, active pharmaceutical ingredients (APIs).[1][2] The specific arrangement of its functional groups—an amine para to the hydroxyl group and a methoxy group ortho to it—imparts a distinct reactivity profile that is crucial for its role as a synthetic precursor.

The strategic importance of 4A2MP is amplified when considering its structural isomers. Subtle changes in the substitution pattern on the aromatic ring can lead to significant alterations in physical properties, reactivity, and biological activity. Understanding these differences is paramount for chemists aiming to design novel molecules with specific therapeutic or material properties. This guide will systematically explore the landscape of aminomethoxyphenol isomers and key analogs, providing the foundational knowledge required for their effective application.

Comparative Physicochemical Properties of Aminomethoxyphenol Isomers

The relative positions of the amino, methoxy, and hydroxyl groups dictate the intermolecular and intramolecular forces, which in turn govern the physicochemical properties of each isomer. These properties, including melting point, boiling point, and solubility, are critical parameters for designing reaction conditions, purification strategies, and formulation protocols. For instance, differences in pKa values can be exploited for selective extraction and purification.

Below is a comparative summary of the key properties for this compound and its primary structural isomers. All data is sourced from publicly available chemical databases and peer-reviewed literature to ensure accuracy.[3][4][5][6][7]

| Property | This compound | 5-Amino-2-methoxyphenol | 2-Amino-4-methoxyphenol | 3-Amino-4-methoxyphenol | 4-Amino-3-methoxyphenol |

| Synonyms | 4-Aminoguaiacol, 4-Hydroxy-3-methoxyaniline | 5-Aminoguaiacol, 3-Hydroxy-4-methoxyaniline | 2-Hydroxy-5-methoxyaniline | 5-Hydroxy-2-methoxyaniline | 4-Hydroxy-2-methoxyaniline |

| CAS Number | 52200-90-5[4][8] | 1687-53-2[1][9] | 20734-76-3[5][10] | 29644-12-0[3] | 61638-01-5[7] |

| Molecular Formula | C₇H₉NO₂[4][6] | C₇H₉NO₂[1][6] | C₇H₉NO₂[5][10] | C₇H₉NO₂[3] | C₇H₉NO₂[7] |

| Molecular Weight | 139.15 g/mol [4][6] | 139.15 g/mol [1][6] | 139.15 g/mol [5][10] | 139.15 g/mol [3] | 139.15 g/mol [7] |

| Melting Point (°C) | 178-182[11] | 130-132[9] | 135-140[12] | N/A | 168-170[13] |

| Appearance | Light yellow to Brown powder/crystal[2] | Solid[1] | Solid | N/A | Crystals[13] |

| PubChem CID | 101296[4] | 74314[6] | 1419108[5] | 20341841[3] | 19818056[7] |

Synthesis and Manufacturing Strategies

The synthesis of aminomethoxyphenols typically originates from readily available precursors like guaiacol (2-methoxyphenol) or other substituted phenols. The choice of synthetic route is often dictated by the desired isomer, yield, purity requirements, and scalability. A common and industrially relevant strategy involves a two-step process: electrophilic nitration followed by reduction of the nitro group.

Core Synthesis Pathway: Nitration and Reduction of Guaiacol

The synthesis of this compound and its isomers often begins with guaiacol, a bulk chemical derived from lignin.[14] The directing effects of the hydroxyl and methoxy groups on the aromatic ring are key to controlling the regioselectivity of the nitration step.

-

Expertise & Causality: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. In guaiacol, the para-position to the hydroxyl group (position 4) and the ortho-position (position 6) are the most activated sites for electrophilic aromatic substitution. Careful control of reaction conditions (temperature, nitrating agent) is crucial to favor the formation of the desired nitroguaiacol isomer, such as 4-nitroguaiacol, which is the precursor to 4A2MP.[15]

Below is a logical workflow for a typical synthesis.

Caption: General workflow for the synthesis of this compound from guaiacol.

Detailed Laboratory Protocol: Synthesis of 2-Amino-4-methoxyphenol

This protocol describes the catalytic hydrogenation of 4-methoxy-2-nitrophenol, a common precursor for the 2-amino-4-methoxyphenol isomer. This method is chosen for its high yield and clean conversion.[16][17]

Self-Validating System: The integrity of this protocol is maintained by monitoring the reaction's progress (e.g., by hydrogen uptake or TLC) and confirming the final product's identity and purity through melting point analysis and spectroscopy.

Materials:

-

4-methoxy-2-nitrophenol (20 g)

-

Ethanol (350 ml)

-

5% Palladium on Carbon (Pd/C) catalyst (550 mg)

-

Hydrogen gas (H₂)

-

Isopropyl alcohol (for recrystallization)

-

Hydrogenation vessel and standard laboratory glassware

Procedure:

-

Vessel Preparation: Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol within a suitable hydrogenation vessel.

-

Catalyst Addition: Carefully add 550 mg of 5% Pd/C to the suspension under an inert atmosphere if possible to prevent pre-reaction with atmospheric oxygen.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Subject the mixture to hydrogenation at a temperature of 20-30°C under atmospheric pressure.

-

Causality Note: Catalytic hydrogenation using Pd/C is a highly efficient and selective method for reducing aromatic nitro groups to amines without affecting other functional groups like ethers and phenols. The reaction is typically clean, with water as the only byproduct.

-

-

Reaction Monitoring: Monitor the reaction until completion. This can be tracked by the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material spot disappears.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture to remove the palladium catalyst. The catalyst is pyrophoric and should be handled with care while wet.

-

Solvent Evaporation: Remove the ethanol solvent from the filtrate by distillation under reduced pressure (rotary evaporation).

-

Purification: Recrystallize the resulting crude solid from isopropyl alcohol to yield the purified 2-amino-4-methoxyphenol. A yield of approximately 93% can be expected.[16][17]

-

Characterization: Confirm the product's identity and purity by measuring its melting point (expected: 135-140°C) and using spectroscopic methods (NMR, IR, MS).[12]

Applications in Research and Drug Development

The functional groups of aminomethoxyphenols make them valuable intermediates across several industries.[1] The amino group serves as a nucleophile or a site for diazotization, the hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution.

-

Pharmaceuticals: These compounds are foundational intermediates for synthesizing a variety of APIs.[1][18] Their structure is a component of molecules designed for diverse therapeutic targets.

-

Dyes and Pigments: The amino and phenol groups are key chromophores and auxochromes, making these compounds useful in the synthesis of coloring agents.[1][10]

-

Biological Activity: Research has shown that some aminomethoxyphenol derivatives possess notable biological activities, including antioxidant and antimicrobial properties.[10] Phenolic compounds, in general, are known for their ability to neutralize free radicals, which is a key factor in preventing oxidative stress-related diseases.[19][20] The presence of the amino group can further modulate this activity and introduce other pharmacological effects.

Key Analog: 3-Methoxytyramine

A prominent analog of interest is 3-Methoxytyramine (4-(2-aminoethyl)-2-methoxyphenol), a metabolite of the neurotransmitter dopamine.[21]

-

Biological Relevance: 3-Methoxytyramine is studied as a potential biomarker for diseases like Parkinson's and certain types of tumors.[21] Its structural similarity to dopamine allows it to interact with related biological pathways. Understanding its synthesis and detection is crucial for diagnostics and neuroscience research.

Caption: Relationship between Dopamine and its metabolite analog, 3-Methoxytyramine.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of aminomethoxyphenol isomers is critical for their application, especially in drug development where impurities can have significant toxicological consequences. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the simultaneous separation and quantification of these closely related isomers.[22][23][24]

Validated HPLC Protocol for Isomer Separation

This protocol is adapted from established methods for the separation of aminophenol isomers and provides a robust system for quality control.[22][25]

Self-Validating System: The method's validity is ensured through system suitability tests, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision checks before sample analysis.

Instrumentation & Conditions:

-

HPLC System: A standard liquid chromatograph with a UV detector.

-

Column: Mixed-mode stationary phase containing both SCX (Strong Cation Exchange) and C18 moieties.

-

Causality Note: A mixed-mode column is ideal. The C18 (reversed-phase) component separates based on hydrophobicity, while the SCX component separates based on the cationic charge of the protonated amino groups, providing excellent resolution between the isomers that might co-elute on a C18 column alone.

-

-

Mobile Phase: Aqueous phosphate buffer (pH 4.85) : Methanol = 85:15 (v/v).[22][25]

-

Column Temperature: 25°C.[23]

-

Injection Volume: 10 µL.[25]

Procedure:

-

Standard Preparation: Prepare individual stock solutions of each aminomethoxyphenol isomer standard in methanol. Create a mixed standard solution containing all isomers of interest by combining aliquots of the stock solutions.

-

Sample Preparation: Dissolve the sample under investigation in the mobile phase or methanol to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the mixed standard solution to determine the retention time and resolution for each isomer. Subsequently, inject the prepared samples for analysis.

-

Quantification: Construct a calibration curve using a series of known concentrations of the standards to quantify the amount of each isomer in the unknown samples based on peak area.

Conclusion

This compound and its structural isomers are a class of compounds with demonstrable importance in chemical synthesis and pharmaceutical research. Their utility is derived from a versatile scaffold that allows for diverse chemical modifications. This guide has provided a technically grounded framework for understanding these molecules, from their fundamental properties to their synthesis and analysis. By explaining the rationale behind procedural choices and adhering to principles of scientific integrity, the protocols and information presented herein are designed to be a reliable resource for scientists and researchers. The continued exploration of these building blocks will undoubtedly contribute to innovations in drug discovery, material science, and other chemical disciplines.

References

- Smolecule. (n.d.). Buy 2-Amino-4-methoxyphenol | 20734-76-3.

- Sarbu, C., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367-75.

- Taniguchi, K. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 14(10), 499-500.

- PubMed. (1976). Determination of aminophenol isomers by high-speed liquid chromatography.

- LookChem. (n.d.). 5-Amino-2-methoxyphenol: A Vital Building Block for Chemical Innovation.

- Royal Society of Chemistry. (n.d.). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography.

- LookChem. (n.d.). Understanding 5-Amino-2-methoxyphenol (CAS 1687-53-2): Properties and Suppliers.

- ResearchGate. (n.d.). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.

- Cheméo. (n.d.). Chemical Properties of 5-Amino-2-methoxyphenol (CAS 1687-53-2).

- PubChem. (n.d.). 3-Amino-4-methoxyphenol.

- Guidechem. (n.d.). This compound Hydrochloride 4956-52-9 wiki.

- PubChem. (n.d.). 4-Aminoguaiacol.

- PubChem. (n.d.). 2-Amino-4-methoxyphenol.

- ChemicalBook. (n.d.). 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL.

- Sigma-Aldrich. (n.d.). 2-Amino-4-methoxyphenol 95%.

- PubChem. (n.d.). 5-Amino-2-methoxyphenol.

- Sigma-Aldrich. (n.d.). 5-Amino-2-methoxyphenol 98%.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Sigma-Aldrich. (n.d.). 2-Amino-4-methoxyphenol 95%.

- Chemical Bull Pvt. Ltd. (n.d.). 2-amino-4-methoxyphenol | 20734-76-3.

- ChemScene. (n.d.). 3-Amino-4-methoxyphenol.

- Chemdad Co., Ltd. (n.d.). 4-Amino-2-methoxy-phenol.

- PubChem. (n.d.). 4-Amino-3-methoxyphenol.

- PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.

- Benchchem. (n.d.). Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions.

- CymitQuimica. (n.d.). This compound.

- OSHA. (1992). 2-Methoxyphenol, 3-Methoxyphenol, 4-Methoxyphenol.

- Benchchem. (n.d.). Synthesis routes of 4-Amino-3-methoxyphenol.

- ChemSynthesis. (n.d.). 2-amino-4-methoxyphenol.

- BLD Pharm. (n.d.). 3-Amino-4-methoxyphenol.

- HXCHEM. (n.d.). 3-Amino-4-methoxyphenol/CAS:29644-12-0.

- Fisher Scientific. (n.d.). This compound 98.0+%.

- Kroflič, A., et al. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry.

- ResearchGate. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms.

- PrepChem.com. (n.d.). Synthesis of guaiacol.

- Benchchem. (n.d.). This compound.

- ResearchGate. (2017). Phenolic Compounds - Biological Activity.

- MDPI. (n.d.). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties.

- PMC. (2023). Chemical, Biological and Biomedical Aspects of Bioantioxidants.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Amino-4-methoxyphenol | C7H9NO2 | CID 20341841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-methoxyphenol | C7H9NO2 | CID 1419108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Amino-2-methoxyphenol | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound AldrichCPR 52200-90-5 [sigmaaldrich.com]

- 9. 5-氨基-2-甲氧基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Buy 2-Amino-4-methoxyphenol | 20734-76-3 [smolecule.com]

- 11. 4-Amino-2-methoxy-phenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. 2-Amino-4-methoxyphenol 95 20734-76-3 [sigmaaldrich.com]

- 13. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

- 17. benchchem.com [benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. Chemical, Biological and Biomedical Aspects of Bioantioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]

- 22. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Amino-2-methoxyphenol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-methoxyphenol (also known as 4-Aminoguaiacol), a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 52200-90-5) is an aromatic compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] Its structure, featuring an aminophenolic ring with a methoxy substituent, gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various applications.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.

Experimental Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.72 | double peak (J = 8.2 Hz) | 1H | Ar-H |

| 6.30 | double peak (J = 2.6 Hz) | 1H | Ar-H |

| 6.21 | double peak (J = 8.2, 2.6 Hz) | 1H | Ar-H |

| 5.50 | broad peak | 1H | -OH |

| 3.40 | broad peak | 2H | -NH₂ |

Data sourced from ChemicalBook.[2]

Interpretation:

The downfield region of the spectrum shows three distinct signals for the aromatic protons, consistent with a trisubstituted benzene ring. The splitting patterns (doublets and a doublet of doublets) provide information about the substitution pattern. The broad peaks at 5.50 and 3.40 ppm are characteristic of exchangeable protons of the hydroxyl and amino groups, respectively. The broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted Data:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 147-152 | C-O (methoxy) |

| 140-145 | C-OH |

| 135-140 | C-NH₂ |

| 115-120 | Ar-CH |

| 110-115 | Ar-CH |

| 100-105 | Ar-CH |

| 55-60 | -OCH₃ |

Note: These are predicted values and may differ from experimental results. For definitive structural confirmation, acquiring an experimental ¹³C NMR spectrum is recommended.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra of aminophenolic compounds is outlined below.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Caption: Experimental workflow for NMR characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vapor Phase IR Spectrum:

A vapor phase IR spectrum for 4-Aminoguaiacol is available on SpectraBase, accessible through PubChem.[1]

Interpretation of Key Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretch | Primary amine (-NH₂) |

| 3600-3200 (broad) | O-H stretch | Phenol (-OH) |

| 3100-3000 | C-H stretch | Aromatic ring |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Aryl ether (-O-CH₃) |

The IR spectrum of this compound is characterized by a broad absorption band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[1][2] The N-H stretching vibrations of the primary amine typically appear as two sharp bands in the 3400-3300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

GC-MS Data:

GC-MS data for 4-Aminoguaiacol is available on SpectraBase, accessible through PubChem.[1]

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight. Common fragmentation pathways for aminophenols involve the loss of small neutral molecules or radicals.

-

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 124.

-

Loss of carbon monoxide (-CO): A common fragmentation for phenols, leading to a fragment at m/z 111.

-

Loss of a formyl radical (-CHO): Resulting in a fragment at m/z 110.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS Analysis

Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to improve the chromatographic properties of aminophenols.

Sample Preparation and Derivatization:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., pyridine).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture to facilitate the derivatization of the -OH and -NH₂ groups.

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the derivatized compound.

-

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. The presented ¹H NMR, predicted ¹³C NMR, IR, and MS data, along with their interpretations and suggested experimental protocols, serve as a valuable resource for researchers in the fields of chemistry and drug development. For unambiguous structural confirmation, it is always recommended to acquire a full set of experimental data under well-defined conditions.

References

-

PubChem. (n.d.). 4-Aminoguaiacol. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Amino-2-methoxyphenol

Introduction: 4-Amino-2-methoxyphenol (CAS No. 52200-90-5), also known as 4-Aminoguaiacol or 4-Hydroxy-3-methoxyaniline, is an aromatic amine utilized in various scientific research and drug development applications.[1][2] Like many specialized chemical reagents, its complete toxicological profile has not been exhaustively investigated.[3] This lack of comprehensive data necessitates a rigorous and cautious approach to its handling, storage, and disposal. This guide provides an in-depth framework for researchers and laboratory professionals to manage this compound safely, grounding all recommendations in established safety protocols and available material data. The core principle of this guide is risk mitigation through informed procedural control.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for anticipating its behavior in a laboratory setting. Key identification and property data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52200-90-5 | [1][4] |

| Molecular Formula | C₇H₉NO₂ | [1][4] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Light yellow to dark-brown crystalline solid/powder | [2][5] |

| Melting Point | 178.0 to 182.0 °C | [2] |

| Boiling Point | Data not available | [4] |

| Density | Data not available | [4] |

| Synonyms | 4-Aminoguaiacol; 4-Hydroxy-3-methoxyaniline | [1][6] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the necessary handling precautions. The primary hazards are associated with acute toxicity and irritation.

| GHS Classification | |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [6] |

| Hazard Statements | H302: Harmful if swallowed.[1][6][7] H315: Causes skin irritation.[1][6][7] H319: Causes serious eye irritation.[1][6][7] H335: May cause respiratory irritation.[5][7] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P403+P233, P501 |